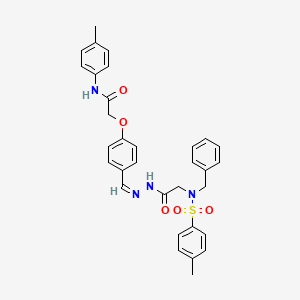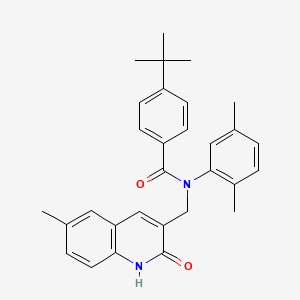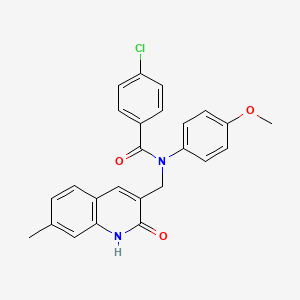
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(p-tolyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(p-tolyl)acetamide, also known as PTUPB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of sulfonamide compounds and has been synthesized using various methods.
Wirkmechanismus
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(p-tolyl)acetamide exerts its effects through the inhibition of various enzymes. It inhibits the activity of carbonic anhydrase IX, which is overexpressed in cancer cells and plays a role in the regulation of pH. Inhibition of carbonic anhydrase IX leads to a decrease in the growth and proliferation of cancer cells. 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(p-tolyl)acetamide also inhibits the activity of cyclooxygenase-2, which is involved in the production of prostaglandins and plays a role in inflammation. Inhibition of cyclooxygenase-2 leads to a reduction in inflammation. Furthermore, 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(p-tolyl)acetamide has been found to activate the AMP-activated protein kinase pathway, which plays a role in the regulation of energy metabolism.
Biochemical and Physiological Effects:
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(p-tolyl)acetamide has been shown to have various biochemical and physiological effects. It has been found to reduce the growth and proliferation of cancer cells, reduce inflammation, and improve insulin sensitivity. Furthermore, 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(p-tolyl)acetamide has been shown to reduce body weight gain and improve glucose tolerance in obese mice.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(p-tolyl)acetamide in lab experiments is its ability to inhibit the activity of specific enzymes, such as carbonic anhydrase IX and cyclooxygenase-2. This makes it a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(p-tolyl)acetamide is its potential toxicity. It is important to use appropriate safety measures when handling this compound.
Zukünftige Richtungen
There are several future directions for the study of 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(p-tolyl)acetamide. One direction is the investigation of its potential applications in the treatment of various types of cancer. Another direction is the study of its effects on energy metabolism and its potential applications in the treatment of obesity and type 2 diabetes. Furthermore, the development of novel 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(p-tolyl)acetamide derivatives with improved efficacy and reduced toxicity is an area of future research.
Synthesemethoden
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(p-tolyl)acetamide can be synthesized using various methods. One of the methods involves the reaction of 4-bromoanisole with pyrrolidine and sodium hydride in dimethylformamide. The resulting intermediate is then reacted with p-tolylacetic acid to obtain 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(p-tolyl)acetamide. Another method involves the reaction of 4-(pyrrolidin-1-ylsulfonyl)phenol with p-tolylacetic acid in the presence of N,N'-dicyclohexylcarbodiimide and 4-dimethylaminopyridine.
Wissenschaftliche Forschungsanwendungen
2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(p-tolyl)acetamide has been studied extensively for its potential applications in various fields. It has been found to have anti-inflammatory, anti-cancer, and anti-obesity properties. 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(p-tolyl)acetamide has been shown to inhibit the activity of the enzyme carbonic anhydrase IX, which is overexpressed in various types of cancer cells. This inhibition leads to a decrease in the growth and proliferation of cancer cells. 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(p-tolyl)acetamide has also been found to reduce inflammation by inhibiting the activity of the enzyme cyclooxygenase-2. Furthermore, 2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)-N-(p-tolyl)acetamide has been shown to reduce body weight gain and improve insulin sensitivity in obese mice.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)-2-(4-pyrrolidin-1-ylsulfonylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O4S/c1-15-4-6-16(7-5-15)20-19(22)14-25-17-8-10-18(11-9-17)26(23,24)21-12-2-3-13-21/h4-11H,2-3,12-14H2,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSEXSHSTMYVOHU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)COC2=CC=C(C=C2)S(=O)(=O)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

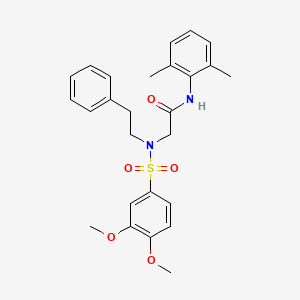
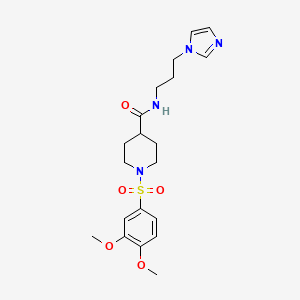
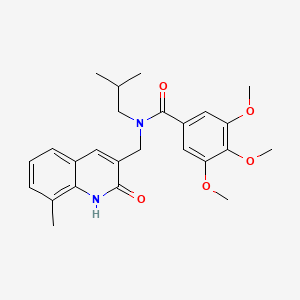
![N-(1-ethyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7691131.png)

![2-(4-bromophenylsulfonamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propanamide](/img/structure/B7691145.png)
